tert-Butyl (3-amino-1-iminopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-amino-1-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . This compound is known for its role in various synthetic and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-amino-1-iminopropyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 3-aminopropylamine under controlled conditions . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then packaged and stored under nitrogen to protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-1-iminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
tert-Butyl (3-amino-1-iminopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-1-iminopropyl)carbamate involves its ability to act as a nucleophile in various chemical reactions. The compound’s amino group can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds . The tert-butyl group provides steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the iminopropyl group.
tert-Butyl (3-(methylamino)propyl)carbamate: Contains a methylamino group instead of an amino-iminopropyl group.
tert-Butyl carbamate: Basic structure without additional functional groups.
Uniqueness
tert-Butyl (3-amino-1-iminopropyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of both amino and iminopropyl groups allows for versatile applications in synthetic and biochemical research .
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropanimidoyl)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-6(10)4-5-9/h4-5,9H2,1-3H3,(H2,10,11,12) |
InChI Key |
AZOCUUOOQBEFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.